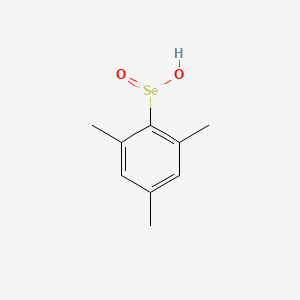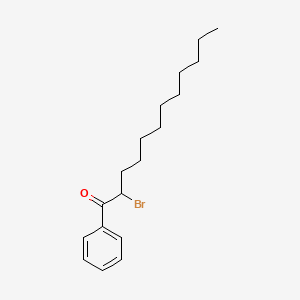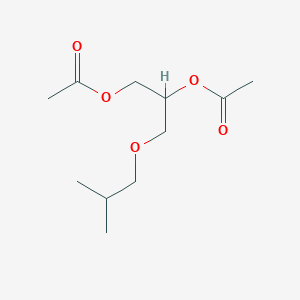
1,2-Propanediol, 3-isobutoxy-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-isobutoxy-, diacetate is an organic compound with the molecular formula C11H20O5. It is a derivative of propanediol, where the hydroxyl groups are replaced by acetate groups, and an isobutoxy group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate typically involves the esterification of 1,2-propanediol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1,2-Propanediol, 3-isobutoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the original diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,2-Propanediol, 3-isobutoxy-, diacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-isobutoxy-, diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The acetate groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding diol .
Comparaison Avec Des Composés Similaires
1,2-Propanediol, 3-isobutoxy-, diacetate can be compared with other similar compounds such as:
1,2-Propanediol, diacetate: Lacks the isobutoxy group, making it less hydrophobic.
1,3-Propanediol, diacetate: Has a different arrangement of acetate groups, affecting its reactivity and applications.
1,2,3-Propanetriol, triacetate: Contains an additional acetate group, increasing its molecular weight and altering its properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
63744-50-3 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate |
InChI |
InChI=1S/C11H20O5/c1-8(2)5-14-6-11(16-10(4)13)7-15-9(3)12/h8,11H,5-7H2,1-4H3 |
Clé InChI |
VWESURLUVCVBAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


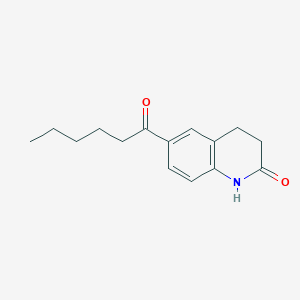
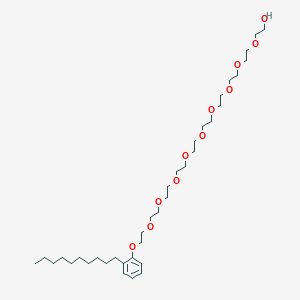

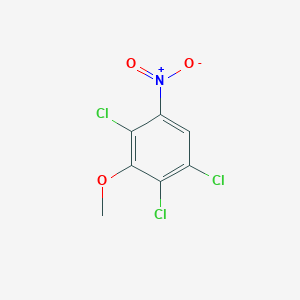
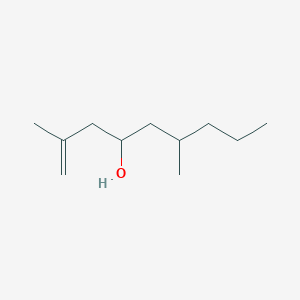
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
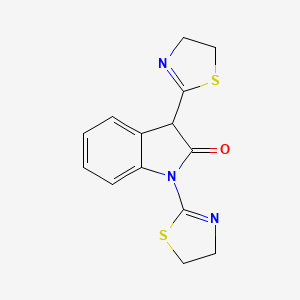
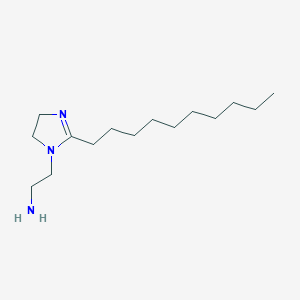
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)

